molecular formula C13H10FNO3 B6387489 5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261930-10-2

5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6387489
CAS No.: 1261930-10-2
M. Wt: 247.22 g/mol
InChI Key: CRAPSOCIPLUZCI-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a hydroxy group attached to the isonicotinic acid framework. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-2-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyisonicotinic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 5-(3-Fluoro-2-methylphenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinol.

    Substitution: Formation of 5-(3-Methoxy-2-methylphenyl)-2-hydroxyisonicotinic acid.

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-8(3-2-4-11(7)14)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAPSOCIPLUZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687180
Record name 5-(3-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-10-2
Record name 5-(3-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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